1-Methyl-2-pyridone
Overview
Description
1-Methyl-2-pyridone is an organic compound . It is a clear liquid that can appear yellowish to brown-red after melting . It is also known as N-Methyl-2-pyridone .
Synthesis Analysis
1-Methyl-2-pyridone can be synthesized through a reaction involving methyl acetone amine and acetic anhydride in the presence of anhydrous alkali . Recent advances in synthetic approaches to 2-pyridones have been discussed in various studies .
Molecular Structure Analysis
The molecular formula of 1-Methyl-2-pyridone is C6H7NO . The molecular weight is 109.13 . The InChI key is DVVGIUUJYPYENY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
1-Methyl-2-pyridone has a boiling point of 250°C at 740 mmHg and a melting point of 30-32°C . It has a density of 1.112 g/mL at 25°C . It is soluble in water (1000 mg/ml at 20°C) .
Scientific Research Applications
N-methyl-2-pyridone-5-carboxamide A Novel Uremic Toxin?
This study explores the potential toxic effects of N-methyl-2-pyridone-5-carboxamide (2PY), a byproduct of nicotinamide-adenine dinucleotide (NAD) degradation, particularly in chronic renal failure (CRF) patients. It investigates 2PY as an inhibitor of poly(ADP-ribose) polymerase, a nuclear enzyme involved in DNA replication and repair. Elevated serum concentrations of 2PY in CRF patients suggest it could be a novel uremic toxin due to its significant inhibition of poly(ADP-ribose) polymerase (Rutkowski et al., 2003).The Metabolism of C14 2-PAM in the Isolated Perfused Rat Liver
This research focuses on the metabolic disposition of 1-methyl-2-aldoximinopyridinium iodide-1-14C (2-PAM) in the isolated perfused rat liver, identifying 1-methyl-2-pyridone as one of its metabolites. The study investigates the metabolic pathways for the formation of 1-methyl-2-pyridone from 2-PAM and discusses its role in converting 2-PAM to a pyridinium ion (Miranda & Way, 1966).Regioselective Synthesis of Deuterated Analogs of the Neurotoxin MPTP
This paper presents the use of 1-methyl-4-phenyl-2-pyridone as a starting material for synthesizing deuterated analogues of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The study highlights the efficient and selective synthesis process (Mabic & Castagnoli, 1996).Fluorofenidone Attenuates Collagen I and Transforming Growth Factor-β1 Expression
This study investigates the effects of Fluorofenidone (1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone) on fibrosis in rat proximal tubular epithelial cells, induced by angiotensin II. It aims to understand the molecular mechanism involved in this process (Zhang‐zhe Peng et al., 2009).Synthesis, 1H and 13C NMR Assignment of Novel 2‐Pyridone Derivatives
This research focuses on synthesizing and studying N-substituted derivatives of benzoylpyridin2-(1H)-ones, important in medicinal chemistry. It also discusses the impact of different substituents on the chemical shifts of protons and carbons in the pyridone ring (Chand, Sharma, & Sharma, 2016).
Safety And Hazards
Future Directions
While specific future directions for 1-Methyl-2-pyridone are not mentioned in the retrieved data, it is used as a reactant in the trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis .
Relevant Papers
Several papers have been published on the synthesis and properties of 2-pyridones, including 1-Methyl-2-pyridone . These papers discuss recent advances in synthetic approaches, spectroscopic studies, and more .
properties
IUPAC Name |
1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061008 | |
Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Methyl-2-pyridone | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 1-Methyl-2-pyridone | |
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Product Name |
1-Methyl-2-pyridone | |
CAS RN |
694-85-9, 94071-56-4 | |
Record name | 1-Methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methyl-2-pyridone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694859 | |
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Record name | 2(1H)-Pyridinone, dimer | |
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Record name | 1-Methyl-2-pyridone | |
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Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Record name | 1-methylpyridine-2-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | N-METHYL-2-PYRIDONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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